molecular formula C10H22IN B14516368 N,N,N-Triethyl-2-methylprop-2-en-1-aminium iodide CAS No. 62721-64-6

N,N,N-Triethyl-2-methylprop-2-en-1-aminium iodide

Cat. No.: B14516368
CAS No.: 62721-64-6
M. Wt: 283.19 g/mol
InChI Key: NSOXGNCSJYTFFH-UHFFFAOYSA-M
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Description

N,N,N-Triethyl-2-methylprop-2-en-1-aminium iodide is a quaternary ammonium compound with the molecular formula C10H22IN. It is known for its unique structure, which includes a positively charged nitrogen atom bonded to three ethyl groups and a 2-methylprop-2-en-1-yl group, with an iodide counterion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Triethyl-2-methylprop-2-en-1-aminium iodide typically involves the quaternization of N,N,N-triethylamine with 2-methylprop-2-en-1-yl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triethyl-2-methylprop-2-en-1-aminium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N,N-Triethyl-2-methylprop-2-en-1-aminium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N-Triethyl-2-methylprop-2-en-1-aminium iodide involves its interaction with biological membranes. The positively charged ammonium group interacts with the negatively charged components of cell membranes, leading to membrane disruption and cell lysis. This mechanism is particularly relevant in its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyl-2-propen-1-aminium iodide
  • N,N,N-Triethyl-2-methylprop-2-en-1-aminium chloride
  • 3-Carboxy-N,N,N-trimethyl-2-propen-1-aminium

Uniqueness

N,N,N-Triethyl-2-methylprop-2-en-1-aminium iodide is unique due to its specific structure, which imparts distinct physicochemical properties. Compared to similar compounds, it has a higher molecular weight and different solubility characteristics, making it suitable for specific applications in phase-transfer catalysis and antimicrobial research .

Properties

CAS No.

62721-64-6

Molecular Formula

C10H22IN

Molecular Weight

283.19 g/mol

IUPAC Name

triethyl(2-methylprop-2-enyl)azanium;iodide

InChI

InChI=1S/C10H22N.HI/c1-6-11(7-2,8-3)9-10(4)5;/h4,6-9H2,1-3,5H3;1H/q+1;/p-1

InChI Key

NSOXGNCSJYTFFH-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CC(=C)C.[I-]

Origin of Product

United States

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